Ethyl 4-[2-benzamido-3-(2-chlorophenyl)prop-2-enoyl]piperazine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-[2-benzamido-3-(2-chlorophenyl)prop-2-enoyl]piperazine-1-carboxylate is a complex organic compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[2-benzamido-3-(2-chlorophenyl)prop-2-enoyl]piperazine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts. The key step includes an aza-Michael addition between the diamine and the in situ generated sulfonium salt . The reaction conditions often require the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve parallel solid-phase synthesis or photocatalytic synthesis. These methods are advantageous due to their scalability and efficiency in producing large quantities of the compound .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[2-benzamido-3-(2-chlorophenyl)prop-2-enoyl]piperazine-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield a more oxidized form of the compound, while reduction may yield a more reduced form .
Scientific Research Applications
Ethyl 4-[2-benzamido-3-(2-chlorophenyl)prop-2-enoyl]piperazine-1-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including protein kinase inhibition.
Medicine: It is explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of Ethyl 4-[2-benzamido-3-(2-chlorophenyl)prop-2-enoyl]piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by inhibiting certain enzymes or proteins, thereby modulating biological processes. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperazine derivatives such as trimetazidine, ranolazine, and aripiprazole. These compounds share structural similarities with Ethyl 4-[2-benzamido-3-(2-chlorophenyl)prop-2-enoyl]piperazine-1-carboxylate but differ in their specific functional groups and biological activities .
Uniqueness
What sets this compound apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications .
Properties
CAS No. |
4329-20-8 |
---|---|
Molecular Formula |
C23H24ClN3O4 |
Molecular Weight |
441.9 g/mol |
IUPAC Name |
ethyl 4-[2-benzamido-3-(2-chlorophenyl)prop-2-enoyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C23H24ClN3O4/c1-2-31-23(30)27-14-12-26(13-15-27)22(29)20(16-18-10-6-7-11-19(18)24)25-21(28)17-8-4-3-5-9-17/h3-11,16H,2,12-15H2,1H3,(H,25,28) |
InChI Key |
OWAPEDZOTIZZNT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)C(=CC2=CC=CC=C2Cl)NC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.